
Dodecylzinc(II) chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecylzinc(II) chloride is an organozinc compound with the chemical formula C12H25ZnCl. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a white to off-white solid that is typically used in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dodecylzinc(II) chloride can be synthesized through the reaction of dodecylmagnesium bromide with zinc chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows: [ \text{C}{12}\text{H}{25}\text{MgBr} + \text{ZnCl}2 \rightarrow \text{C}{12}\text{H}_{25}\text{ZnCl} + \text{MgBrCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process involves the careful addition of dodecylmagnesium bromide to a solution of zinc chloride under an inert atmosphere, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
Dodecylzinc(II) chloride primarily undergoes substitution reactions, where the dodecyl group can be transferred to other molecules. It can also participate in oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as alkyl halides or aryl halides. The reaction conditions typically include an inert atmosphere and a solvent like tetrahydrofuran (THF).
Oxidative Addition: This reaction involves the addition of a molecule to the zinc center, increasing its oxidation state. Common reagents include halogens or other electrophiles.
Reductive Elimination: This reaction involves the removal of two ligands from the zinc center, reducing its oxidation state. It often requires heating or the presence of a reducing agent.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkyl halide, the product would be a new organozinc compound with a different alkyl group.
科学研究应用
Chemistry
Dodecylzinc(II) chloride is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Biology and Medicine
In biological research, organozinc compounds like this compound are studied for their potential use in drug delivery systems. Their ability to form stable complexes with various ligands makes them suitable for transporting therapeutic agents to specific targets in the body.
Industry
In industrial applications, this compound is used as a catalyst in polymerization reactions. It can also be used in the production of specialty chemicals and materials, where its unique reactivity is advantageous.
作用机制
The mechanism by which dodecylzinc(II) chloride exerts its effects involves the transfer of the dodecyl group to other molecules. This transfer is facilitated by the zinc center, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application, but generally, the zinc center coordinates with nucleophiles or electrophiles to facilitate the desired transformation.
相似化合物的比较
Similar Compounds
Methylzinc(II) chloride (CH3ZnCl): Similar in structure but with a methyl group instead of a dodecyl group.
Ethylzinc(II) chloride (C2H5ZnCl): Contains an ethyl group instead of a dodecyl group.
Phenylzinc(II) chloride (C6H5ZnCl): Contains a phenyl group instead of a dodecyl group.
Uniqueness
Dodecylzinc(II) chloride is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organozinc compounds. The long dodecyl chain can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
56354-95-1 |
|---|---|
分子式 |
C12H25ClZn |
分子量 |
270.2 g/mol |
IUPAC 名称 |
chlorozinc(1+);dodecane |
InChI |
InChI=1S/C12H25.ClH.Zn/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
PGTXZCHSFQDRLJ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


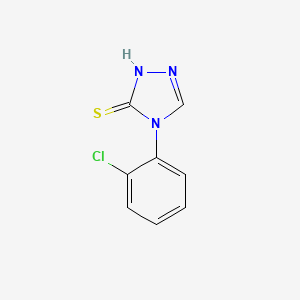
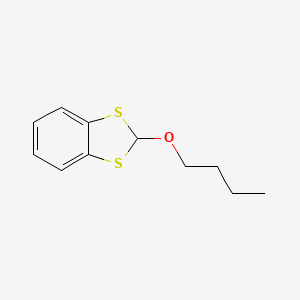
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
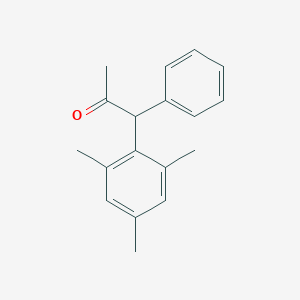
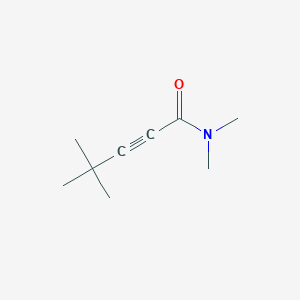

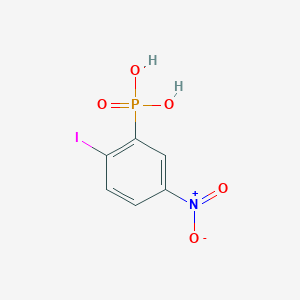



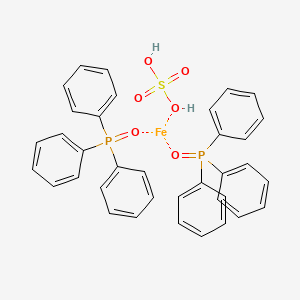
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)


